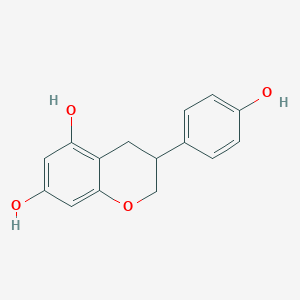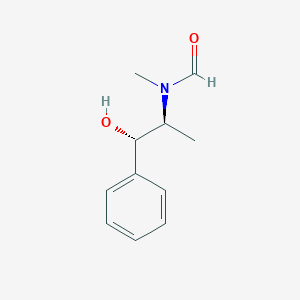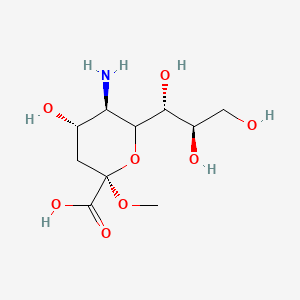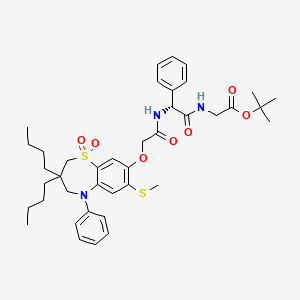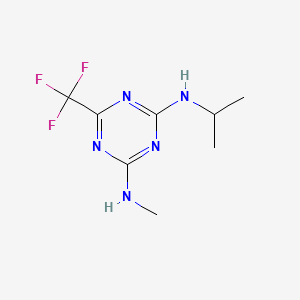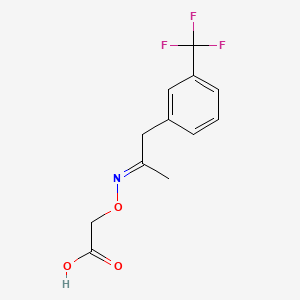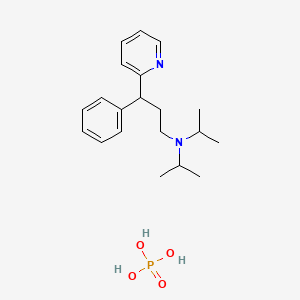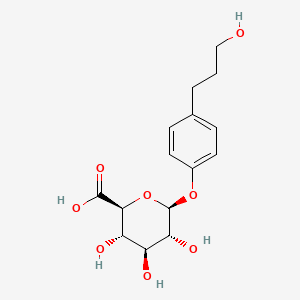
4-(3-Hydroxypropyl)phenyl beta-D-Glucopyranosiduronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxypropyl)phenyl beta-D-Glucopyranosiduronic Acid is a compound used in various biological studies, particularly for the biodistribution and elimination of xenoestrogen nonylphenol in Wistar rats. It is a glycoside derivative with the molecular formula C15H20O8 and a molecular weight of 328.31 g/mol. The compound is a white to off-white solid that is slightly soluble in DMSO, methanol, and water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)phenyl beta-D-Glucopyranosiduronic Acid involves the use of 1,2,3,4,6-penta-O-acetyl-beta-D-gluco- and galactopyranoses as sugar donors and various phenols as acceptors . The reaction is catalyzed by H-beta zeolite, which is an environmentally friendly method . The reaction conditions typically involve moderate temperatures and pressures to achieve a moderate yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally friendly catalysts and readily available starting materials suggests that the process can be scaled up for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydroxypropyl)phenyl beta-D-Glucopyranosiduronic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild to moderate conditions to prevent the degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Aplicaciones Científicas De Investigación
4-(3-Hydroxypropyl)phenyl beta-D-Glucopyranosiduronic Acid has several scientific research applications:
Biology: Employed in studies related to the biodistribution and elimination of xenoestrogens in animal models.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Industry: Utilized as an internal standard in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) quantitative analyses.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxypropyl)phenyl beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to estrogen receptors, thereby modulating the activity of xenoestrogens like nonylphenol. This interaction leads to the biodistribution and elimination of these harmful compounds from the body.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl beta-D-glucopyranosiduronic acid: Another glycoside derivative used in similar biological studies.
Beta-D-glucopyranosiduronic acid: A compound with structural elements of chondroitin sulfate proteoglycans.
Uniqueness
4-(3-Hydroxypropyl)phenyl beta-D-Glucopyranosiduronic Acid is unique due to its specific application in the biodistribution and elimination of xenoestrogens. Its structural features, such as the hydroxypropyl group, contribute to its distinct biological activity and make it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C15H20O8 |
|---|---|
Peso molecular |
328.31 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3-hydroxypropyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H20O8/c16-7-1-2-8-3-5-9(6-4-8)22-15-12(19)10(17)11(18)13(23-15)14(20)21/h3-6,10-13,15-19H,1-2,7H2,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 |
Clave InChI |
LARQRHBSYALYMX-DKBOKBLXSA-N |
SMILES isomérico |
C1=CC(=CC=C1CCCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1CCCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




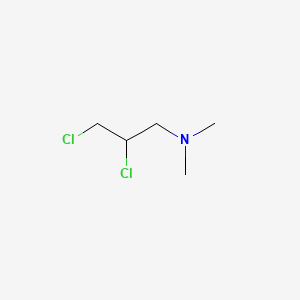
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
